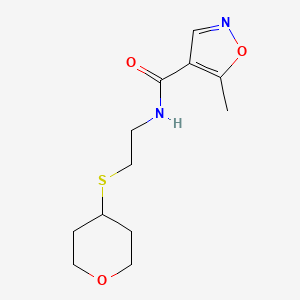

5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable precursor is tetrahydropyran (THP) , which serves as a building block. THP is a saturated six-membered ring containing five carbon atoms and one oxygen atom. It can be produced by hydrogenating the 3,4-isomer of dihydropyran with Raney nickel . The specific synthetic route leading to our target compound would require further investigation based on available literature.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide is involved in the synthesis of various heterocyclic compounds. Research by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the compound's reactivity towards nitrogen nucleophiles, leading to the formation of diverse derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Pyrazolopyrimidine and Pyrazole Derivatives

The compound has shown utility in the synthesis of pyrazolopyrimidine and pyrazole derivatives with potential antitumor activity. Nassar et al. (2015) detailed an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of derivatives including pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]oxazin-4-one, with significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).

Anticancer and Anti-Inflammatory Agents

Further research into novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) revealed their applications as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's significance in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Novel Coordination Polymers

Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, highlighting the compound's versatility in forming complex structures with potential applications in material science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of tetrazolyl pyrazole amides, as described by Hu et al. (2011), underscores the compound's adaptability to modern synthetic methods, leading to compounds with potential biological activities in a shorter reaction time compared to conventional methods (Hu, Wang, Zhou, & Xu, 2011).

Propriétés

IUPAC Name |

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-9-11(8-14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEHOSLEVOIYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)

![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)

![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)